molecular formula C4H9Cl B1531985 1-Chlorobutane-d9 CAS No. 175540-76-8

1-Chlorobutane-d9

Cat. No. B1531985
CAS RN: 175540-76-8
M. Wt: 101.62 g/mol
InChI Key: VFWCMGCRMGJXDK-YNSOAAEFSA-N
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Description

1-Chlorobutane-d9, also known as Butyl-d9 chloride, is a compound with the linear formula CD3(CD2)2CD2Cl . It has a molecular weight of 101.62 .


Synthesis Analysis

1-Chlorobutane can be synthesized using sulfuryl chloride via a free-radical chain reaction mechanism . The ratio of the different dichlorobutane isomers produced can be determined by gas chromatography .


Molecular Structure Analysis

The molecular structure of 1-Chlorobutane-d9 is represented by the linear formula CD3(CD2)2CD2Cl . The InChI key for this compound is VFWCMGCRMGJXDK-YNSOAAEFSA-N .


Chemical Reactions Analysis

1-Chlorobutane can undergo free radical halogenation . The halogenation of alkanes is a chain reaction which, for chlorination, proceeds through a sequence of steps . The ratio of the different dichlorobutane isomers produced will be determined by gas chromatography, and the relative reactivities of each type of hydrogen on the 1-chlorobutane calculated .


Physical And Chemical Properties Analysis

1-Chlorobutane-d9 has a boiling point of 77-78 °C and a melting point of -123 °C . It has a density of 0.971 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Isotope Exchange

1-Chlorobutane-d9 is used in the study of hydrogen isotope exchange processes. For example, Kränke et al. (1995) found that 1-butanol-d10 is converted into a mixture of 93% 1-chlorobutane-d9 and 7% 2-chlorobutane-d9, highlighting its role in understanding the mechanisms of isotope exchange in organic compounds (Kränke, Wahren, Decker, & Rummel, 1995).

Molecular Structure Studies

1-Chlorobutane-d9 is also significant in the study of molecular structures. Fagerland et al. (1983) explored the conformation and molecular structure of 1-chlorobutane in the gaseous state, which is crucial for understanding its physical and chemical properties (Fagerland, Rydland, Stōlevik, & Seip, 1983).

Microbial Degradation

The role of microorganisms in degrading 1-chlorobutane is another area of research. Yokota et al. (1986) discovered that certain bacteria can utilize 1-chlorobutane as a carbon and energy source, converting it to butyric acid under aerobic conditions and butanol under anaerobic conditions. This research is vital for environmental bioremediation strategies (Yokota, Fuse, Omori, & Minoda, 1986).

Atmospheric Implications

The degradation process of 1-chlorobutane initiated by OH radicals and its atmospheric implications were investigated by Jara-Toro et al. (2019). This research is critical for understanding the environmental impact of 1-chlorobutane emissions (Jara-Toro, Barrera, Aranguren-Abrate, Taccone, & Pino, 2019).

Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,4-nonadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWCMGCRMGJXDK-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745791
Record name 1-Chloro(~2~H_9_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175540-76-8
Record name 1-Chloro(~2~H_9_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175540-76-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research reveal about the formation of 1-chlorobutane-d9?

A1: The research demonstrates that 1-chlorobutane-d9 can be synthesized from 1-butanol-d10 using a concentrated aqueous mixture of hydrochloric acid (HCl) and zinc chloride (ZnCl2) []. Interestingly, this reaction primarily yields 1-chlorobutane-d9 (93%) alongside a smaller amount of 2-chlorobutane-d9 (7%), indicating a degree of rearrangement during the process [].

Q2: What is significant about the deuterium content in the products of this reaction?

A2: A key finding is that the 2-chlorobutane-d9 product shows a reduced deuterium content compared to the starting material and the 1-chlorobutane-d9 product []. This observation, alongside the symmetrical distribution of introduced hydrogen within the 2-chlorobutane-d9, suggests a mechanism involving rapid intramolecular hydride transfer between carbon atoms 2 and 3 in a cationic intermediate [].

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